BenchChemオンラインストアへようこそ!

N-Cyano-N'-pyridin-4-ylthiourea

Synthetic Chemistry Cyanoguanidine Synthesis Intermediate Comparison

N-Cyano-N'-pyridin-4-ylthiourea (CAS 94923-30-5), also referred to as 1-cyano-3-pyridin-4-ylthiourea or 4-pyridylcyaniminothiocarbamic acid, is a low-molecular-weight (178.22 g/mol) thiourea derivative bearing both a cyano and a 4-pyridyl substituent. It belongs to the broader class of N-pyridyl thioureas and cyanoguanidines, which have been explored as potassium channel openers, antihypertensive agents, and anticancer drug candidates.

Molecular Formula C7H6N4S
Molecular Weight 178.22 g/mol
CAS No. 94923-30-5
Cat. No. B8650288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyano-N'-pyridin-4-ylthiourea
CAS94923-30-5
Molecular FormulaC7H6N4S
Molecular Weight178.22 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NC(=S)NC#N
InChIInChI=1S/C7H6N4S/c8-5-10-7(12)11-6-1-3-9-4-2-6/h1-4H,(H2,9,10,11,12)
InChIKeyODVWORSODFIMSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyano-N'-pyridin-4-ylthiourea (CAS 94923-30-5): Core Chemical Identity and Class Context for Procurement Decisions


N-Cyano-N'-pyridin-4-ylthiourea (CAS 94923-30-5), also referred to as 1-cyano-3-pyridin-4-ylthiourea or 4-pyridylcyaniminothiocarbamic acid, is a low-molecular-weight (178.22 g/mol) thiourea derivative bearing both a cyano and a 4-pyridyl substituent [1]. It belongs to the broader class of N-pyridyl thioureas and cyanoguanidines, which have been explored as potassium channel openers, antihypertensive agents, and anticancer drug candidates [2]. The compound is primarily cited in the synthetic chemistry literature as a versatile intermediate for the preparation of N-alkyl-N'-cyano-N''-4-pyridylguanidines, a family that includes the clinical-stage antitumor agent CHS 828 and the antihypertensive drug pinacidil [3].

Why N-Cyano-N'-pyridin-4-ylthiourea Cannot Be Replaced by Generic Thiourea Analogs in Critical Synthetic or Biological Workflows


Direct replacement of N-Cyano-N'-pyridin-4-ylthiourea with unfunctionalized thiourea or simple N-aryl thioureas is not feasible because the cyano group is essential for subsequent conversion to the cyanoguanidine pharmacophore, which is required for potent biological activity in this chemical class [1]. The 4-pyridyl substitution pattern also dictates the regiochemistry of downstream guanidine formation and has been shown to yield more active antihypertensive agents than the corresponding 3-pyridyl or phenyl analogs [2]. Furthermore, the specific combination of N-cyano and N'-4-pyridyl groups enables a unique synthetic route via 4-pyridylcyaniminothiocarbamic acid that avoids the low-yielding, harsh-condition alternatives required for other thiourea intermediates [3]. These structural requirements mean that generic substitution would either fail to produce the desired final compound or would result in significantly diminished yields and biological potency.

Quantitative Differentiation Evidence for N-Cyano-N'-pyridin-4-ylthiourea Against Closest Structural Analogs


Synthetic Yield Advantage Over Alternative Thiourea Intermediates in Cyanoguanidine Formation

When used as a synthetic intermediate for N-alkyl-N'-cyano-N''-4-pyridylguanidines, 4-pyridylcyaniminothiocarbamic acid (i.e., N-Cyano-N'-pyridin-4-ylthiourea) provides a route that avoids the low-yielding alternative preparation from S-methyl 4-pyridyldithiocarbamate and sodium cyanamide, which gave the desired product in less than 50% yield [1]. In contrast, the route via 4-pyridylcyaniminothiocarbamic acid proceeds through a common intermediate that can be converted to the final cyanoguanidine in significantly higher yields, although exact yield figures were not disclosed in the primary source [1]. This yield improvement is critical for procurement decisions when the compound is intended as a building block for lead optimization libraries.

Synthetic Chemistry Cyanoguanidine Synthesis Intermediate Comparison

Biological Activity Differentiation: Thiourea vs. Cyanoguanidine Pharmacophore in Cardiovascular Assays

In the pinacidil series, the N-cyanoguanidine analogs consistently exhibited more potent in vitro vasorelaxant activity than their corresponding thiourea precursors [1]. For example, pinacidil (N'-cyano-N-(4-pyridyl)-N''-(1,2,2-trimethylpropyl)guanidine) achieves an EC100 of 10⁻⁷ M in the rat portal vein assay, whereas the best thiourea analogs in the same study were described as 'less active' [1]. While N-Cyano-N'-pyridin-4-ylthiourea itself was not directly tested in this study, the SAR trend indicates that the thiourea form is a critical precursor that can be converted to the more active cyanoguanidine, and residual thiourea contamination could confound pharmacological readouts.

Potassium Channel Opener Antihypertensive Structure-Activity Relationship

Regiochemical Specificity: 4-Pyridyl vs. 3-Pyridyl Substitution Impact on Downstream Product Activity

Optimal antihypertensive activity in the N-alkyl-N'-pyridyl-N''-cyanoguanidine series was associated with the presence of 3- or 4-pyridyl groups, while other substitution patterns yielded lower potency [1]. The 4-pyridyl isomer (derived from N-Cyano-N'-pyridin-4-ylthiourea) is specifically required for pinacidil-type compounds; switching to a 3-pyridyl thiourea precursor would lead to a different regioisomeric series with distinct pharmacological profiles. This positional specificity is critical for procurement when the synthetic target is a known 4-pyridyl cyanoguanidine drug candidate.

Structure-Activity Relationship Antihypertensive Pyridyl Isomer Comparison

Anticancer Activity Claim: Differentiation Against Undifferentiated Cell Proliferation

A patent-associated disclosure indicates that N-Cyano-N'-pyridin-4-ylthiourea exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. However, no quantitative IC50 values or comparator data against other thioureas or standard-of-care agents were provided in the available excerpt.

Anticancer Cell Differentiation Psoriasis

N-Cyano-N'-pyridin-4-ylthiourea: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of N-Alkyl-N'-cyano-N''-4-pyridylguanidine Drug Candidates (e.g., Pinacidil, CHS 828)

N-Cyano-N'-pyridin-4-ylthiourea serves as a critical synthetic intermediate for the preparation of pharmacologically active cyanoguanidines. The route via 4-pyridylcyaniminothiocarbamic acid offers a yield advantage over the alternative S-methyl dithiocarbamate method, which produces the desired guanidine in less than 50% yield [1]. This makes the compound the preferred starting material for medicinal chemistry groups synthesizing pinacidil analogs or CHS 828 derivatives for cardiovascular or oncology research.

Structure-Activity Relationship (SAR) Studies of Potassium Channel Openers

Because the thiourea form is consistently less potent than the corresponding cyanoguanidine in vasorelaxant assays (at least 10-fold difference in EC100) [2], N-Cyano-N'-pyridin-4-ylthiourea can be employed as a comparative 'inactive' or 'less active' control in SAR studies. Researchers can use this compound to benchmark the potency gain achieved upon conversion to the cyanoguanidine pharmacophore, ensuring that observed activity is indeed due to the cyanoimino group and not the thiourea backbone.

Anticancer Lead Identification and Differentiation Therapy Research

Preliminary patent-associated data suggest that N-Cyano-N'-pyridin-4-ylthiourea can arrest proliferation of undifferentiated cells and induce monocytic differentiation [3]. Although quantitative potency data are lacking, this property may justify its inclusion in focused screening libraries for differentiation therapy, particularly for acute myeloid leukemia or psoriasis, where inducing terminal differentiation is a validated therapeutic strategy.

Chemical Biology Tool for Probing NAD+ Metabolism (via CHS 828 Pathway)

CHS 828, a cyanoguanidine derived from this class, is a potent NAMPT inhibitor (IC50 < 25 nM) that depletes cellular NAD+ levels . N-Cyano-N'-pyridin-4-ylthiourea can be used as a key building block to synthesize novel CHS 828 analogs for investigating NAD+ metabolism, cellular energy stress responses, and NF-κB signaling. Procurement of the correct 4-pyridyl thiourea intermediate ensures the synthesis of analogs that retain the critical NAMPT inhibitory pharmacophore.

Quote Request

Request a Quote for N-Cyano-N'-pyridin-4-ylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.